N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride
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Overview
Description
N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its versatile pharmacological properties. This compound has significant applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The piperidine moiety is then introduced through nucleophilic substitution reactions. The final step involves the methylation of the nitrogen atom and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. These methods include the use of microwave-assisted synthesis and solvent-free reactions to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines .
Scientific Research Applications
N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways. The compound also exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
- Olaquindox
- Echinomycin
- Atinoleutin
- Levomycin
- Carbadox
Uniqueness
N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a quinoxaline core with a piperidine moiety enhances its biological activity and makes it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C14H19ClN4 |
---|---|
Molecular Weight |
278.78 g/mol |
IUPAC Name |
N-methyl-N-piperidin-4-ylquinoxalin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H18N4.ClH/c1-18(11-6-8-15-9-7-11)14-10-16-12-4-2-3-5-13(12)17-14;/h2-5,10-11,15H,6-9H2,1H3;1H |
InChI Key |
VYRQWOPGUIECDG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCNCC1)C2=NC3=CC=CC=C3N=C2.Cl |
Origin of Product |
United States |
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